Paullone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-9-12-10-5-1-3-7-13(10)18-16(12)11-6-2-4-8-14(11)17-15/h1-8,18H,9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMDAWVZNAXVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3NC1=O)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327277 | |
| Record name | Paullone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142273-18-5 | |
| Record name | 7,12-Dihydroindolo[3,2-d][1]benzazepin-6(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142273-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paullone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms of Action of Paullone Compounds
Cyclin-Dependent Kinase (CDK) Inhibition by Paullones
Paullones, including prominent members like kenpaullone (B1673391) and alsterthis compound (B1665728), function as ATP-competitive inhibitors of CDKs niscpr.res.inresearchgate.netnih.govnih.gov. This means they bind to the ATP-binding pocket of the kinase, thereby preventing ATP from binding and subsequently inhibiting the enzyme's catalytic activity niscpr.res.innih.govnih.gov. Molecular modeling studies, particularly for kenthis compound, indicate that its binding mode in the ATP site of CDK2 is similar to that of other ATP-competitive CDK inhibitors niscpr.res.innih.gov. Key interactions include hydrogen bonds with the backbone carbonyl and amide of Leu83, and positioning of ring atoms between hydrophobic side chains like Leu134 and Ile10 niscpr.res.in. The indole (B1671886) ring of this compound occupies a hydrophobic pocket formed by residues such as Phe80, Val18, and Ala144 niscpr.res.in. The potency of a this compound inhibitor is directly related to the strength of its binding with the CDK niscpr.res.in. Electron-withdrawing groups at the 9th position of the this compound scaffold, such as cyano and nitro, have been shown to enhance CDK1/cyclinB inhibition, suggesting a positive influence on biological activity niscpr.res.inresearchgate.net.
Paullones exhibit inhibitory activity against several specific CDK isoforms. Kenthis compound, for instance, is a potent inhibitor of CDK1/cyclin B (IC50 of 0.4 µM), CDK2/cyclin A (IC50 of 0.68 µM), CDK2/cyclin E (IC50 of 7.5 µM), and CDK5/p25 (IC50 of 0.85 µM) nih.govresearchgate.net. Alsterthis compound, another highly active this compound, also potently inhibits the neuronal CDK5/p25 with an IC50 ranging from 20-200 nM researchgate.netnih.gov. These compounds demonstrate a preferential inhibition of CDKs compared to many other kinases nih.gov.
The inhibitory concentrations (IC50 values) for kenthis compound against various CDKs are summarized below:
| CDK Isoform | IC50 (µM) | Reference |
| CDK1/cyclin B | 0.4 | nih.govresearchgate.net |
| CDK2/cyclin A | 0.68 | nih.govresearchgate.net |
| CDK2/cyclin E | 7.5 | nih.govresearchgate.net |
| CDK5/p25 | 0.85 | nih.govresearchgate.net |
Glycogen (B147801) Synthase Kinase-3 (GSK-3β) Inhibition by Paullones
In addition to CDKs, paullones are also potent inhibitors of glycogen synthase kinase-3 beta (GSK-3β) researchgate.netnih.govunibo.it. GSK-3β is a serine/threonine protein kinase involved in a multitude of cellular pathways, and its aberrant activity is linked to various pathological conditions, including neurodegenerative disorders like Alzheimer's disease and certain cancers researchgate.netwustl.eduresearchgate.netunits.it.
Paullones inhibit GSK-3β in an ATP-competitive manner, similar to their action on CDKs researchgate.netnih.govwustl.eduunits.it. Alsterthis compound, for instance, competes with ATP for binding to GSK-3β researchgate.netnih.gov. Structural and biophysical characterization studies show that alsterthis compound establishes two hydrogen bonds with Val135 and one interaction between its nitro group and the side chain of Lys85 of GSK-3β unibo.it. Kenthis compound also directly binds to GSK-3β researchgate.net. The inhibitory concentrations (IC50 values) for paullones against GSK-3β typically range from 4-80 nM researchgate.netnih.gov.
The inhibition of GSK-3β by paullones has significant impacts on various downstream signaling pathways. GSK-3β phosphorylates over a hundred different protein targets, and its activity modulates diverse cellular processes researchgate.netunits.it. For example, GSK-3β is known to phosphorylate β-catenin, leading to its degradation; thus, GSK-3β inhibition by paullones can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to regulate gene expression wustl.edu. GSK-3β is also involved in cell cycle regulation through the phosphorylation of cyclin D1, which results in its rapid proteolytic turnover wustl.edu.
In the context of neurodegenerative diseases, particularly Alzheimer's disease, GSK-3β is responsible for much of the hyperphosphorylation of the microtubule-binding protein tau researchgate.netnih.gov. Alsterthis compound has been shown to inhibit the phosphorylation of tau in vivo at sites typically phosphorylated by GSK-3β in Alzheimer's disease researchgate.netnih.gov. The dual specificity of paullones for both CDKs and GSK-3β makes them valuable tools for studying and potentially treating neurodegenerative and proliferative disorders researchgate.netnih.gov.
Modulation of Other Kinase Targets by Paullones
Beyond their primary targets, this compound compounds have been shown to modulate the activity of various other kinases, contributing to their broad biological effects.
P38 Mitogen-Activated Protein Kinase (MAPK)
Alsterthis compound has been demonstrated to induce apoptosis and inhibit cell proliferation through its interaction with the p38 mitogen-activated protein kinase (MAPK) signaling pathway. Research indicates that this modulation of p38 MAPK is a key mechanism by which alsterthis compound exerts its cellular effects spandidos-publications.comimrpress.com.
Mitochondrial Malate (B86768) Dehydrogenase (MDH)
Paullones, including alsterthis compound, gwennthis compound, and kenthis compound, have been found to bind and inhibit mitochondrial malate dehydrogenase (MDH) from various tissues. These compounds exhibit inhibitory activity against MDH1 and MDH2 in the low micromolar concentration range imrpress.comimrpress.com. The inhibition of purified MDH by paullones occurs through competition with NAD researchgate.net. While the interaction of paullones with MDH is thought to contribute to their anti-mitotic properties, the precise role of MDH inhibition in the mitochondrial effects of alsterthis compound and subsequent apoptosis induction requires further investigation researchgate.net.
Table 1: Inhibition of Mitochondrial Malate Dehydrogenase by Paullones
| This compound Derivative | Target | Concentration Range | Reference |
| Alsterthis compound | MDH1, MDH2 | Low micromolar | imrpress.comimrpress.com |
| Gwennthis compound | MDH1, MDH2 | Low micromolar | imrpress.comimrpress.com |
| Kenthis compound | MDH1, MDH2 | Low micromolar | imrpress.comimrpress.com |
MAP4K4
Kenthis compound's potent biological effects are partially mediated by its dual inhibition of Glycogen Synthase Kinase-3 alpha/beta (GSK-3α/β) and Hematopoietic Progenitor Kinase 1 (HGK), also known as MAP4K4 nih.gov. MAP4K4 is identified as a kinase positioned upstream in the phospho-c-jun mediated neuronal apoptosis pathway nih.gov. Kenthis compound's inhibition of HGK prevents the activation of this apoptosis pathway, which is associated with increased nuclear levels of phospho-cJun nih.gov. Studies have shown that MAP4K4 inhibition by kenthis compound is protective for motor neurons in amyotrophic lateral sclerosis (ALS) frontiersin.orgwalshmedicalmedia.com. The efficacy of kenthis compound in this context is partly attributed to its ability to inhibit the MAP4K4-TAK1-MKK4-JNK-c-Jun cell death signaling cascade walshmedicalmedia.com. Furthermore, MAP4K4 has been implicated in modulating motor neuron degeneration, with kenthis compound-generated data supporting this role jneurosci.org. Inhibition of MAP4K4 has also been shown to block JNK pathway activation through a DLK-dependent mechanism jneurosci.org.
Cellular Consequences of this compound-Mediated Kinase Inhibition
The inhibition of various kinase targets by this compound compounds leads to significant cellular consequences, notably the induction of cell cycle arrest and the promotion of apoptosis.
Induction of Cell Cycle Arrest
Paullones are known to inhibit cyclin-dependent kinases (CDKs) in vitro, thereby effectively blocking cell cycle progression nih.gov. Specifically, alsterthis compound (Alp) selectively inhibits CDK1, leading to cell cycle arrest at the G2/M phase spandidos-publications.comresearchgate.netlktlabs.comscispace.com. In HeLa cells, alsterthis compound treatment inhibited cell proliferation in a dose- and time-dependent manner, causing G2/M phase arrest before the onset of apoptosis researchgate.netscispace.comnih.gov. Similarly, kenthis compound can inhibit the growth of tumor cells in culture and induces altered cell cycle progression medchemexpress.com. It achieves cell cycle arrest in cancer cells by inhibiting CDKs ontosight.ai. Cells exposed to kenthis compound and 10-bromothis compound also exhibit delayed cell cycle progression nih.govresearchgate.net. Kenthis compound is recognized as a potent inhibitor of cyclin A, which plays a crucial role in modulating cell cycle progression scbt.com.
Table 2: Cell Cycle Arrest Induced by Paullones
| This compound Derivative | Cell Line/Context | Effect on Cell Cycle | Reference |
| Alsterthis compound | Jurkat, HeLa, Leukemia cells | G2/M phase arrest | spandidos-publications.comresearchgate.netlktlabs.comscispace.comnih.gov |
| Kenthis compound | Tumor cells, Cancer cells | Altered/Delayed cell cycle progression, Cell cycle arrest | medchemexpress.comontosight.ainih.govresearchgate.net |
Promotion of Apoptosis
This compound compounds are potent inducers of apoptosis in various cell lines. Alsterthis compound (Alp) has been shown to induce apoptosis and reduce clonogenicity in Jurkat leukemia cells nih.gov. This apoptotic effect involves the early activation of caspase-8 and caspase-9, which subsequently leads to the cleavage of caspase-3 and poly(ADP-ribose) polymerase (PARP) nih.gov. Notably, alsterthis compound-induced apoptosis is not linked to the loss of anti-apoptotic proteins like XIAP or BCL-XL nih.gov. Alsterthis compound initiates apoptosis by activating caspase-9 through mitochondrial perturbation, with active caspase-9 then cleaving and activating caspase-8 and caspase-3 nih.gov.
Kenthis compound has been observed to significantly enhance the apoptosis-inducing effects of temozolomide (B1682018) (TMZ) in glioblastoma (GBM) cell lines, although kenthis compound alone showed only minor effects on apoptosis induction nih.gov. The combined treatment of kenthis compound and TMZ effectively inhibited cell viability by promoting apoptosis in GBM cell lines nih.gov. Alsterthis compound also induces apoptosis in leukemia cell lines lktlabs.commedchemexpress.com and in HepG2 cells via a p38 mitogen-activated protein kinase signaling pathway spandidos-publications.com. In HeLa cells, alsterthis compound rapidly induces apoptosis through a caspase-dependent mechanism involving the regulation of various anti-apoptotic and cell cycle-related proteins scispace.comnih.govmedchemexpress.com. Furthermore, kenthis compound itself can induce apoptosis in cancer cells medchemexpress.com, and its chemical inhibition of Krüppel-like factor 4 (KLF4) leads to increased apoptosis in B-NHL cell lines nih.gov.
Table 3: Apoptosis Induction by Paullones
| This compound Derivative | Cell Line/Context | Key Mechanisms/Observations | Reference |
| Alsterthis compound | Jurkat, HepG2, HeLa, Leukemia cells | Caspase-8, -9, -3 activation; PARP cleavage; mitochondrial perturbation; p38 MAPK pathway involvement | spandidos-publications.comnih.govlktlabs.comscispace.comnih.govmedchemexpress.com |
| Kenthis compound | Glioblastoma (with TMZ), Cancer cells, B-NHL cells | Enhanced TMZ effect; KLF4 inhibition; general apoptosis induction | medchemexpress.comnih.govnih.gov |
Biological Activities and Preclinical Therapeutic Applications of Paullones
Anticancer Research and Chemotherapeutic Potential
Paullones, such as kenpaullone (B1673391) and alsterthis compound (B1665728), have demonstrated notable antitumor properties. nih.gov Their mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov By targeting CDKs, paullones can interfere with the proliferation of cancer cells.
Efficacy in Various Cancer Cell Lines
The anticancer effects of paullones have been observed across a variety of cancer cell lines. For instance, alsterthis compound has been shown to inhibit the growth of HeLa (cervical cancer) cells in a dose- and time-dependent manner, with an IC50 value of 13.80 ± 3.30 μM after 72 hours of incubation. nih.gov This compound induces cell cycle arrest at the G2/M phase, leading to apoptosis. nih.gov
Research has also highlighted the efficacy of alsterthis compound in Group 3 medulloblastoma, a malignant pediatric brain tumor. nih.gov In vitro studies showed that alsterthis compound reduced cell proliferation in medulloblastoma cells at a concentration of 1 μM. nih.gov Furthermore, derivatives of the lead structure kenthis compound have shown noteworthy in vitro antitumor activities with GI50 values between 1 and 10 microM. nih.gov Alsterthis compound, in particular, exceeded the in vitro antitumor potency of other paullones by an order of magnitude. nih.govacs.org
| This compound Derivative | Cancer Cell Line | Observed Effect | Effective Concentration/IC50/GI50 |
|---|---|---|---|
| Alsterthis compound | HeLa (Cervical Cancer) | Inhibition of cell growth, G2/M arrest, Apoptosis | IC50: 13.80 ± 3.30 μM |
| Alsterthis compound | Group 3 Medulloblastoma | Reduced cell proliferation | 1 μM |
| Kenthis compound Derivatives | Various | Antitumor activity | GI50: 1 - 10 μM |
Targeting Specific Oncogenic Pathways
The anticancer activity of paullones is rooted in their ability to inhibit key enzymes involved in oncogenic signaling pathways. Paullones are known ATP-competitive inhibitors of cyclin-dependent kinases (CDKs), which are often dysregulated in cancer, leading to uncontrolled cell proliferation. nih.govmdpi.com Kenthis compound, for example, is a potent inhibitor of CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p25. nih.gov
In addition to CDKs, some paullones also target other kinases involved in cancer progression. For instance, alsterthis compound has been found to inhibit malate (B86768) dehydrogenase (MDH), an enzyme involved in the citric acid cycle, which may contribute to its anti-mitotic properties. researchgate.netimrpress.com Furthermore, in Group 3 medulloblastoma, which is often characterized by amplification of the MYC oncogene, alsterthis compound treatment has been shown to downregulate MYC and other cell cycle-related genes. nih.gov Some this compound derivatives have also been investigated for their potential to block the IL-6/JAK2/STAT3 signaling cascade, a pathway implicated in liver carcinogenesis. researchgate.netdntb.gov.ua
| This compound Derivative | Targeted Pathway/Enzyme | Therapeutic Implication |
|---|---|---|
| Kenthis compound | CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25 | Inhibition of cell cycle progression |
| Alsterthis compound | Malate Dehydrogenase (MDH) | Contribution to anti-mitotic properties |
| Alsterthis compound | MYC signaling pathway | Downregulation of MYC in medulloblastoma |
| This compound Derivatives | IL-6/JAK2/STAT3 signaling | Potential blockade of liver carcinogenesis |
Development of this compound-based PROTACs for Cancer Therapy
A novel and promising strategy in cancer therapy is the use of Proteolysis-Targeting Chimeras (PROTACs). nih.govcancer.gov PROTACs are bifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins. cancer.gov This approach offers a catalytic mode of action and the potential to target proteins that have been traditionally considered "undruggable." nih.govmdpi.com
Researchers have begun to develop this compound-based PROTACs to target and degrade proteins critical for cancer cell survival, such as CDK1. aurigeneservices.com By linking a this compound derivative to a ligand for an E3 ubiquitin ligase, these PROTACs can induce the degradation of their target protein. aurigeneservices.com In a recent study, novel this compound-based PROTACs were synthesized using ligands for the Cereblon (CRBN) and Von Hippel-Lindau (VHL) E3 ligases. aurigeneservices.com One such PROTAC, designated 23a, demonstrated potent antiproliferative activity against MCF-7 breast cancer cells (IC50 = 0.10 μM) and A549 lung cancer cells (IC50 = 0.12 μM), showing greater efficacy than the parent this compound carboxylic acid. aurigeneservices.com This suggests that inducing protein degradation via PROTACs could be a more effective anticancer strategy than simple inhibition.
Neuroprotective Studies and Neurodegenerative Disease Research
Beyond their anticancer potential, paullones have emerged as compounds of interest in the field of neurodegenerative diseases. Their ability to inhibit certain kinases implicated in neuronal cell death and pathology underlies their neuroprotective effects.
Attenuation of Tau Hyperphosphorylation
A key pathological hallmark of Alzheimer's disease and other "tauopathies" is the hyperphosphorylation of the microtubule-associated protein tau. nih.govnih.gov This abnormal phosphorylation leads to the formation of neurofibrillary tangles and subsequent neuronal dysfunction. researchgate.net Paullones have been identified as potent inhibitors of two major kinases involved in tau hyperphosphorylation: glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5). nih.govresearchgate.net
Alsterthis compound, for instance, is a very potent inhibitor of GSK-3β and neuronal CDK5/p25, acting as an ATP-competitive inhibitor. nih.govresearchgate.net It has been shown to inhibit the phosphorylation of tau in vivo at sites that are characteristically phosphorylated by GSK-3β in Alzheimer's disease. nih.govresearchgate.net Similarly, kenthis compound's inhibition of GSK-3β is thought to contribute to its neuroprotective effects by potentially preventing the formation of amyloid-beta plaques and neurofibrillary tangles. tandfonline.com In a postnatal rat model of tau hyperphosphorylation, alsterthis compound was effective in reducing tau phosphorylation in the hippocampus. d-nb.info
Protection of Motor Neurons in ALS Models
Amyotrophic lateral sclerosis (ALS) is a devastating neurodegenerative disease characterized by the progressive loss of motor neurons. nih.govdrugtargetreview.com Several studies have highlighted the potential of paullones, particularly kenthis compound, in protecting motor neurons in various ALS models.
In pluripotent stem cells derived from ALS patients, kenthis compound has been shown to improve motor neuron survival. lktlabs.com A small molecule screen identified kenthis compound as a compound that could prolong the life of both normal and ALS motor neurons. nih.govmedicalxpress.com Its neuroprotective effect in this context is attributed to its dual inhibition of GSK-3 and another kinase, HGK (MAP4K4), which is upstream in a neuronal apoptosis pathway. nih.gov
Furthermore, kenthis compound has demonstrated the ability to rescue dysfunctional motor neurons derived from the skin cells of ALS patients with a FUS mutation. alsnewstoday.com While the precise mechanism of this rescue is still under investigation, these findings underscore the therapeutic potential of paullones for ALS. alsnewstoday.com
Modulation of Endoplasmic Reticulum Stress Response
Currently, there is a lack of direct scientific evidence in the reviewed literature detailing the specific modulatory effects of paullones on the endoplasmic reticulum (ER) stress response or the unfolded protein response (UPR). While the UPR is a critical cellular signaling network activated by ER stress and is implicated in a variety of diseases, research has not yet established a clear, direct role for this compound compounds in this pathway.
Enhancement of KCC2 Expression and Function in Neurons
This compound compounds, notably kenthis compound, have been identified as enhancers of potassium-chloride cotransporter 2 (KCC2) expression and function in neurons. KCC2 is crucial for maintaining low intracellular chloride concentrations, which is essential for the efficacy of inhibitory neurotransmission in the adult central nervous system.
Research has demonstrated that kenthis compound enhances the expression of the Kcc2 gene in cultured rodent and human neurons nih.govselleckchem.com. This effect is primarily attributed to its inhibition of Glycogen Synthase Kinase 3β (GSK3β) nih.govselleckchem.com. The inhibitory action of kenthis compound on GSK3β leads to the upregulation of KCC2, which in turn helps to normalize the chloride reversal potential in neurons, a critical factor in conditions like neuropathic pain nih.gov. Studies have shown that while kenthis compound inhibits both GSK3 and cyclin-dependent kinases (CDKs), its effect on KCC2 expression is mediated through its more potent inhibition of GSK3β nih.gov. A screening of 1,057 cell growth-regulating compounds identified kenthis compound as a significant enhancer of KCC2 expression nih.gov. In preclinical models of nerve injury and bone cancer, kenthis compound was effective in reducing pain-like behaviors by restoring KCC2 expression in the spinal cord dorsal horn nih.gov.
The mechanism involves the GSK3β-dependent phosphorylation of δ-catenin, which then influences the Kcc2 promoter via KAISO transcription factors nih.gov. By inhibiting GSK3β, kenthis compound promotes the nuclear transfer of δ-catenin, leading to enhanced Kcc2 gene expression nih.gov.
Anti-inflammatory Properties
Paullones, particularly kenthis compound, have demonstrated notable anti-inflammatory properties in preclinical studies. This activity is largely linked to their ability to inhibit key kinases involved in inflammatory signaling pathways, such as GSK-3β.
In a mouse model of Alzheimer's disease, kenthis compound treatment led to a significant and dose-dependent reduction in the levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), in the brain tandfonline.com. This suggests a potent anti-inflammatory effect in the context of neuroinflammation tandfonline.com. The mechanism underlying these effects is thought to involve the inhibition of GSK-3β, which can modulate inflammatory pathways such as NF-κB and MAPK/ERK signaling tandfonline.com.
Kenthis compound has also been shown to inhibit the TGF-β-induced differentiation of pro-inflammatory Th17 cells while promoting the expression of the anti-inflammatory transcription factor Foxp3 in T cells. This immunomodulatory activity was observed to ameliorate the pathology of experimental autoimmune encephalitis (EAE), a model for multiple sclerosis lktlabs.com.
Antiparasitic Activity, Specifically Against Leishmania
This compound derivatives have emerged as a promising class of compounds with significant antiparasitic activity, specifically against various species of the protozoan parasite Leishmania, the causative agent of leishmaniasis.
N5-substituted this compound analogues have been developed and optimized for their anti-leishmanial activity. A subset of these analogues has demonstrated improved potency and selectivity against the clinically relevant stages of Leishmania braziliensis (which causes mucocutaneous leishmaniasis) and Leishmania infantum (the cause of visceral leishmaniasis) nih.gov. For selected derivatives, the mode of action was shown to involve the intracellular depletion of trypanothione (B104310), a critical metabolite for the parasite's survival nih.gov.
Inhibition of Leishmanial Trypanothione Synthetase (TryS)
The primary mechanism for the anti-leishmanial activity of paullones is the inhibition of trypanothione synthetase (TryS). TryS is an essential enzyme in Leishmania and other trypanosomatids, responsible for the synthesis of trypanothione. This molecule is unique to these parasites and is central to their defense against oxidative stress, making TryS an attractive drug target.
Optimized N5-substituted this compound analogues have been shown to be potent inhibitors of leishmanial TryS, with some derivatives exhibiting submicromolar IC50 values nih.gov. Kinetic, biophysical, and molecular modeling studies have elucidated the binding mode of these potent paullones to TryS nih.gov. These rationally designed inhibitors have demonstrated on-target activity against different Leishmania species nih.gov.
Inhibitory Activity of N5-Substituted Paullones Against Leishmanial TryS and Leishmania Species
| Compound | Target | Activity Metric | Value |
|---|---|---|---|
| Optimized N5-substituted this compound analogues | Leishmanial TryS | IC50 | Submicromolar range |
| A subset of N5-substituted this compound analogues | L. braziliensis (amastigotes) | EC50 | 0.5–10 µM |
| A subset of N5-substituted this compound analogues | L. infantum (amastigotes) | EC50 | 0.5–10 µM |
Antiviral Activity (e.g., HIV-1)
Certain this compound derivatives have been identified as potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) replication. Among these, alsterthis compound has shown the most significant activity.
A screening of twenty-four cyclin-dependent kinase (cdk) inhibitors identified alsterthis compound as the most potent inhibitor of HIV-1, with activity observed at a concentration of 150 nM tandfonline.com. The primary mechanism of its antiviral action is the inhibition of cdk2 activity in HIV-1 infected cells tandfonline.com. This inhibition leads to a suppression of cdk2 and cyclin expression, which are cellular factors that HIV-1 utilizes for its replication tandfonline.com. The inhibition of these host cell cycle components ultimately results in the apoptosis of HIV-1 infected cells tandfonline.com.
In studies using peripheral blood mononuclear cells (PBMCs), a more clinically relevant model, 1 µM of alsterthis compound was able to almost completely inhibit HIV-1 replication at day 12 post-infection tandfonline.com. Furthermore, combining alsterthis compound with another cdk inhibitor, r-roscovitine, resulted in even stronger inhibitory effects on HIV-1 replication in PBMCs tandfonline.com. This suggests that targeting cellular kinases like cdk2 with this compound compounds could be a viable strategy for anti-HIV-1 therapy, with the advantage of targeting host factors, which may reduce the likelihood of the virus developing resistance.
Podocyte Protection in Glomerular Diseases
This compound derivatives have been identified as a novel class of compounds with podocyte-protective properties, which could be beneficial in the treatment of proteinuric kidney diseases. Podocytes are specialized cells in the kidney's glomerulus that are essential for filtration, and their injury or loss is a key event in the progression of many glomerular diseases.
A high-content screening assay identified three this compound derivatives—kenthis compound, 1-azakenthis compound (B1663955), and alsterthis compound—as being capable of protecting podocytes from injury induced by puromycin (B1679871) aminonucleoside (PAN) in vitro. Among these, alsterthis compound provided the most significant protection in a dose-dependent manner.
The protective mechanism of alsterthis compound involves the stabilization of the podocyte's filamentous actin and microtubule networks, which are crucial for maintaining their unique cellular architecture and function. Mechanistic studies have further revealed that alsterthis compound exerts its protective effects by suppressing the PAN-induced activation of signaling pathways downstream of GSK3β and p38 mitogen-activated protein kinase (MAPK). In a zebrafish model of adriamycin-induced glomerular injury, alsterthis compound was also shown to reduce the damage. These findings highlight the potential of this compound derivatives as therapeutic agents for glomerular diseases characterized by podocyte injury.
Applications in Stem Cell Biology
Paullones have emerged as significant small molecules in the field of stem cell biology, particularly in the context of modulating cellular differentiation and reprogramming. Their activity as inhibitors of crucial kinases allows for the manipulation of signaling pathways that govern cell fate decisions.
Generation of Induced Pluripotent Stem Cells (iPSCs)
The generation of induced pluripotent stem cells (iPSCs) from somatic cells, a groundbreaking technology, typically relies on the forced expression of a specific set of transcription factors. wikipedia.org However, research has demonstrated that certain small molecules can functionally replace one or more of these factors, offering a valuable tool for optimizing iPSC generation and reducing the reliance on viral vectors. rndsystems.com
Kenthis compound, a member of the this compound family, has been identified as a compound capable of replacing the transcription factor Klf4 in the reprogramming of murine fibroblasts into iPSCs. rndsystems.comstemcell.compnas.org The standard cocktail of reprogramming factors often includes Oct4, Sox2, c-Myc, and Klf4. wikipedia.org Studies have shown that in the presence of Oct4, Sox2, and c-Myc, kenthis compound can facilitate the generation of iPSCs from mouse embryonic fibroblasts (MEFs). stemcell.com These chemically induced pluripotent stem cells exhibit hallmark characteristics of embryonic stem cells, including morphology and the expression of pluripotency markers like Oct4 and Nanog from their endogenous loci. pnas.orgresearchgate.net Furthermore, these iPSCs have been shown to be capable of contributing to chimeric mice, demonstrating their pluripotency. pnas.orgresearchgate.net
The mechanism by which kenthis compound replaces Klf4 is linked to its role as an inhibitor of glycogen synthase kinase 3β (GSK-3β). stemcell.comresearchgate.net While kenthis compound facilitates the generation of iPSCs without the need for genetic introduction of Klf4, the efficiency of this chemical complementation has been noted to be lower than that achieved through retroviral delivery of the Klf4 gene. pnas.org Specifically, the reprogramming efficiency of kenthis compound-treated cells was found to be 10-fold lower than that of Klf4-infected controls. pnas.org
The ability of paullones to act as selective GSK-3 inhibitors has also suggested their potential application in maintaining the undifferentiated state of embryonic stem cells. researchgate.net
Research Findings on Kenthis compound in iPSC Generation
| Finding | Model System | Key Outcome | Reference |
|---|---|---|---|
| Kenthis compound replaces the need for the transcription factor Klf4. | Mouse embryonic fibroblasts (MEFs) transduced with Oct4, Sox2, and c-Myc. | Successful generation of induced pluripotent stem cells. | stemcell.com |
| iPSCs generated with kenthis compound express pluripotency markers. | iPS cells generated with OSM (Oct4, Sox2, c-Myc) and kenthis compound. | Expressed Oct4 and Nanog from endogenous loci and contributed to chimeric mice. | pnas.orgresearchgate.net |
Structure Activity Relationship Sar Studies and Medicinal Chemistry of Paullones
Key Structural Features Influencing Kinase Inhibition
The core paullone scaffold is essential for its kinase inhibitory activity. Modifications to this scaffold, particularly at specific positions and the nature of substituents, significantly impact their potency and selectivity. acs.orgebi.ac.ukresearchgate.net
Role of Substituents at Specific Positions (e.g., 2, 3, 4, 9, 11, 13, 15)
The position and nature of substituents on the this compound scaffold play a critical role in determining their inhibitory activity against kinases, especially CDK1/cyclin B.
Position 9: Electron-withdrawing substituents at position 9 are generally favorable for CDK1/cyclin B inhibition. acs.orgniscpr.res.inebi.ac.uknih.gov Replacing the 9-bromo substituent of kenthis compound (B1673391) (a lead this compound structure) with a 9-cyano or 9-nitro group leads to a substantial increase in enzyme-inhibiting potency. acs.orgebi.ac.ukresearchgate.netnih.gov For instance, 9-nitrothis compound (alsterthis compound) exhibits high CDK1/cyclin B inhibitory activity (IC50 = 0.035 µM), significantly exceeding the potency of other paullones. acs.org A 9-trifluoromethyl substituent has been found to be equivalent in effect to the 9-bromo substituent of kenthis compound. acs.orgebi.ac.uknih.gov Conversely, ring-activating substituents like an amino group at the 9th position can decrease potency. niscpr.res.in The interaction of the 9th substituent with Phe-80 of the receptor is crucial for binding and potency. niscpr.res.in
Positions 2 and 3: A 2,3-dimethoxy substitution on the this compound scaffold is favorable for CDK1/cyclin B inhibition. acs.orgebi.ac.uknih.gov The introduction of a 2-cyanoethyl substituent has also been shown to significantly enhance CDK1/cyclin B inhibiting properties and in vitro antiproliferative activity. nih.gov
Other Positions (4, 11, 13, 15): Substitutions at other positions or modifications to the lactam moiety generally lead to decreased CDK1 inhibition. acs.orgebi.ac.uknih.gov However, some studies have explored modifications at positions like 7-aryl substituents, suggesting potential for desired activity and metabolic stability. researchgate.netnih.gov
The following table summarizes the impact of substituents at key positions:
| Position | Type of Substituent | Effect on Kinase Inhibition (CDK1/cyclin B) | Examples / Notes | References |
| 9 | Electron-withdrawing | Favorable, substantial increase in potency | Cyano, Nitro, Trifluoromethyl, Bromo | acs.orgniscpr.res.inebi.ac.ukresearchgate.netnih.gov |
| 9 | Ring-activating | Decreased potency | Amino | niscpr.res.in |
| 2, 3 | Dimethoxy | Favorable | acs.orgebi.ac.uknih.gov | |
| 2 | Cyanoethyl | Significant enhancement | nih.gov | |
| Other | Various | Generally decreased CDK1 inhibition | Lactam moiety modifications | acs.orgebi.ac.uknih.gov |
Impact of Lactam Moiety Modifications
Modifications to the lactam moiety of the this compound scaffold generally lead to decreased CDK1 inhibition. acs.orgebi.ac.uknih.gov However, the lactam carbonyl oxygen is crucial for binding to the ATP pocket of kinases, forming hydrogen bonds with residues like Val135 in GSK-3β. researchgate.net This suggests that while significant alterations to the lactam may be detrimental, specific modifications that maintain or enhance these critical interactions could be explored. Selective substitutions at the lactam nitrogen atom can be achieved by treating kenthis compound with alkyl halides. acs.orgebi.ac.uknih.gov
Synthetic Methodologies for this compound Derivatives
The synthesis of this compound derivatives has employed various methodologies, with the Fischer indole (B1671886) reaction being a prominent and widely used approach. acs.orgnih.govnih.govresearchgate.netsemanticscholar.orgmdpi.combeilstein-journals.orgaurigeneservices.com Other methods, including palladium-catalyzed coupling reactions and intramolecular Heck coupling, have also been reported. nih.govuow.edu.auresearchgate.net
Fischer Indole Reaction-Based Syntheses
The Fischer indole reaction is a common and effective method for synthesizing this compound derivatives. acs.orgnih.govnih.govresearchgate.netsemanticscholar.orgmdpi.combeilstein-journals.orgaurigeneservices.com This reaction typically involves the cyclization of arylhydrazines with 1H- Current time information in Los Angeles, CA, US.benzazepine-2,5(3H,4H)-diones (keto-lactams) to assemble the indole subunit of the this compound scaffold. acs.orgebi.ac.uknih.govnih.govresearchgate.netmdpi.com
General Procedure: Paullones with various substituents at positions 2, 3, 4, 9, and 11 can be prepared by a Fischer indole reaction starting from 1H- Current time information in Los Angeles, CA, US.benzazepine-2,5(3H,4H)-diones. acs.orgebi.ac.uknih.govresearchgate.net For instance, 3-chlorokenthis compound was synthesized using a Fischer indole reaction from 8-chloro-3,4-dihydro-1H-1-benzazepin-2,5-dione and 4-bromophenylhydrazine. mdpi.com The reaction often proceeds in acidic conditions, such as glacial acetic acid with sodium acetate (B1210297) and sulfuric acid, and can be optimized for yield and purity. nih.govsemanticscholar.orgmdpi.com
Example Synthesis of 3-Chlorokenthis compound: The synthesis of 3-chlorokenthis compound (9-bromo-3-chloro-7,12-dihydroindolo[3,2-d] Current time information in Los Angeles, CA, US.benzazepin-6(5H)-one) involves the Fischer indole ring closure starting from 8-chloro-3,4-dihydro-1H-1-benzazepine-2,5-dione and 4-bromophenylhydrazine hydrochloride. mdpi.com The reaction is typically carried out in acetic acid with sodium acetate at 70 °C, followed by the addition of sulfuric acid. mdpi.com
Key Steps and Reagents:
Starting Materials: Arylhydrazines (e.g., 4-bromophenylhydrazine) and 1H- Current time information in Los Angeles, CA, US.benzazepine-2,5(3H,4H)-diones (keto-lactams). acs.orgebi.ac.uknih.govnih.govresearchgate.netmdpi.com
Conditions: Acidic conditions (e.g., acetic acid, sulfuric acid) and often elevated temperatures (e.g., 70 °C). nih.govsemanticscholar.orgmdpi.com
Selective Substitutions: Selective substitutions at the lactam or indole nitrogen atoms can be achieved by treating kenthis compound with alkyl halides in the presence of bases like sodium hydride/THF or potassium hydroxide/acetone. acs.orgebi.ac.uknih.govresearchgate.net
The Fischer indole synthesis provides a versatile route for the preparation of a wide range of this compound derivatives, allowing for systematic SAR studies through the introduction of various substituents. acs.orgebi.ac.uknih.govnih.govresearchgate.netsemanticscholar.orgmdpi.com
Derivatization Strategies (e.g., N-alkylation, S-methylation)
Derivatization of the this compound core is a key strategy to modulate its biological activity and explore new therapeutic avenues. Selective substitutions can be achieved at different nitrogen atoms within the this compound structure, specifically the lactam and indole nitrogen atoms. For instance, N-alkylation of kenthis compound (a prominent this compound derivative) can be accomplished by reacting it with alkyl halides in the presence of sodium hydride/tetrahydrofuran (THF) for lactam nitrogen substitution or potassium hydroxide/acetone for indole nitrogen substitution. nih.gov, uni.lu
S-methylation represents another important derivatization pathway. A kenthis compound-derived thiolactam can undergo S-methylation to yield a methylthioimidate. This intermediate can then be further reacted with hydroxylamine (B1172632) to produce a hydroxyamidine. nih.gov, uni.lu
These derivatization strategies have revealed critical insights into the SAR of paullones, particularly concerning their CDK1/cyclin B inhibitory activity. Research findings indicate that the positioning and electronic nature of substituents significantly impact potency:
9-Position Substituents : Electron-withdrawing substituents at the 9-position are generally favorable for CDK1/cyclin B inhibition. For example, a 9-trifluoromethyl substituent was found to be equipotent to the 9-bromo substituent of kenthis compound. nih.gov, uni.lu Notably, replacing the 9-bromo group of kenthis compound with a 9-cyano or 9-nitro group resulted in a substantial increase in enzyme-inhibiting potency. nih.gov, uni.lu
2,3-Dimethoxy Substitution : A 2,3-dimethoxy substitution on the this compound basic scaffold has also been identified as favorable for CDK1/cyclin B inhibition. nih.gov, uni.lu
Other Positions and Lactam Moiety : Conversely, substitutions in other positions or alterations to the lactam moiety typically lead to decreased CDK1 inhibition. nih.gov
These findings highlight the importance of specific structural features for optimizing the inhibitory profile of this compound derivatives.
Table 1: Impact of this compound Substituents on CDK1/Cyclin B Inhibition
| Position of Substitution | Type of Substituent | Effect on CDK1/Cyclin B Inhibition | Reference |
| 9-Position | Electron-withdrawing | Favorable, increased potency | nih.gov, uni.lu |
| 9-Position | Trifluoromethyl | Equivalent to 9-bromo (Kenthis compound) | nih.gov, uni.lu |
| 9-Position | Cyano, Nitro | Substantial increase in potency | nih.gov, uni.lu |
| 2,3-Positions | Dimethoxy | Favorable | nih.gov, uni.lu |
| Other Positions | Various | Decreased potency | nih.gov |
| Lactam Moiety | Replacement | Decreased potency | nih.gov |
Novel Synthesis Approaches for 7-Aryl Substituted Paullones
The development of novel synthetic routes is crucial for expanding the chemical diversity of this compound derivatives and accessing compounds with improved pharmacological properties. A straightforward three-step procedure has been developed for the synthesis of a wide range of previously unknown 7-aryl substituted this compound derivatives. nih.gov, bg.ac.rs, mdpi.com, This new class of compounds is structurally similar to 2-(1H-indol-3-yl)acetamides, which are recognized as promising antitumor agents. nih.gov, bg.ac.rs The synthetic methodology often involves a Fischer indolization reaction as a key step in assembling the indole subunit of the this compound scaffold. mdpi.com This advancement in synthetic chemistry provides a versatile platform for generating diverse 7-aryl substituted paullones for further medicinal chemistry exploration.
Design and Development of this compound Analogues
The design and development of this compound analogues involve strategic modifications to the core structure to enhance potency, selectivity, and overcome potential limitations. Beyond traditional derivatization, advanced strategies such as molecular hybridization and conjugation with specific functional units have emerged as powerful tools in this field.
Molecular Hybridization Approaches
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (molecular fragments responsible for a drug's pharmacological activity) into a single molecule. This approach aims to create novel compounds with improved efficacy, reduced side effects, or a broader spectrum of activity by targeting multiple biological pathways or interacting with different targets. In the context of paullones, molecular hybridization has been explored through various conjugations, including the attachment of free-radical units and the integration into PROTAC (PROteolysis TArgeting Chimera) systems, as detailed in the following subsections.
Conjugation with Free-Radical Units
The conjugation of paullones with free-radical units represents a molecular hybridization strategy aimed at enhancing their cytotoxic potential, particularly through mechanisms involving reactive oxygen species. A notable example is the synthesis of a highly cytotoxic modified this compound ligand bearing a 2,2,6,6-tetramethylpiperidine (B32323) 1-oxyl (TEMPO) free-radical unit.,,, This this compound-TEMPO conjugate, along with its copper(II) complex, has demonstrated significant biological activity.,,
Research has shown that these conjugates can inhibit ribonucleotide reductase (RNR) activity and exhibit high antiproliferative activity in human cancer cell lines.,, The presence of the TEMPO radical unit has been observed to increase cytotoxicity in certain cancer cell lines compared to their TEMPO-free counterparts. This enhanced activity is attributed, in part, to the ability of nitroxyl (B88944) radicals to interact with free radicals within biological systems, contributing to their cytotoxic effects in tumor cells and efficacy in animal tumor models.
Table 2: Biological Activity of this compound-TEMPO Conjugates
| Conjugate Type | Target Activity | Observed Effect in Cancer Cells | Reference |
| This compound-TEMPO | RNR inhibition | High antiproliferative activity | ,, |
| This compound-TEMPO | Cytotoxicity | Increased in some cell lines (vs. TEMPO-free) | |
| Copper(II) complex of this compound-TEMPO | RNR inhibition | High antiproliferative activity | ,, |
PROTAC-based Degraders
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking approach in drug discovery, offering a mechanism to selectively degrade disease-causing proteins rather than merely inhibiting their function.,,, PROTACs are bifunctional molecules typically composed of three key components: a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase (such as Cereblon (CRBN) or Von Hippel–Lindau (VHL)).,, This design enables PROTACs to hijack the cell's natural ubiquitin-proteasome system (UPS) to tag the target protein for ubiquitination and subsequent proteasomal degradation.,,
In the context of paullones, novel structurally modified this compound-based PROTACs have been synthesized., These degraders have shown significant promise as anticancer agents. For example, a this compound-based PROTAC designated as PROTAC 23a demonstrated potent antiproliferative activity, significantly inhibiting the growth of MCF-7 breast cancer cells with an IC50 of 0.10 µM and A549 lung cancer cells with an IC50 of 0.12 µM. Mechanistically, PROTAC 23a was found to degrade cyclin-dependent kinase 1 (CDK1) at concentrations ranging from 5.5 to 16 µM, leading to its observed anticancer effects. Molecular docking studies further confirmed the strong affinity of PROTAC 23a for the CDK1 binding site. The development of this compound-based PROTACs highlights a promising avenue for targeted protein degradation in cancer therapy.
Table 3: Efficacy of this compound-Based PROTACs
| PROTAC Compound | Target Protein | Cell Line | IC50 (Antiproliferative Activity) | Degradation Concentration (CDK1) | Reference |
| PROTAC 23a | CDK1 | MCF-7 | 0.10 µM | 5.5 to 16 µM | |
| PROTAC 23a | CDK1 | A549 | 0.12 µM | Not specified for A549 |
Preclinical Pharmacological Evaluation and Pharmacokinetics
In vitro Efficacy Studies in Cell-Based Assays
In vitro studies have been instrumental in elucidating the cellular mechanisms and efficacy of Paullone derivatives. These studies often involve cell-based assays to assess dose-dependent responses, cell viability, and proliferation.
This compound derivatives, including kenthis compound (B1673391), 1-azakenthis compound (B1663955), and alsterthis compound (B1665728), have demonstrated dose-dependent protective effects on podocytes against puromycin (B1679871) aminonucleoside (PAN)-mediated injury in vitro. Alsterthis compound, in particular, provided maximal protection by reducing PAN-induced changes in filamentous actin and microtubules ebi.ac.ukuni.lunih.gov. Mechanistic studies indicated that alsterthis compound suppressed PAN-induced activation of signaling downstream of GSK3β and p38 mitogen-activated protein kinase ebi.ac.ukuni.lunih.gov.
In the context of pain, kenthis compound exhibited dose-dependent analgesic effects in preclinical mouse models ebiohippo.comuni-freiburg.de. Furthermore, certain this compound derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in HeLa cells in a dose-dependent manner. Alsterthis compound also inhibited DARPP-32 threonine 75 phosphorylation in a dose-dependent fashion, indicating its ability to target CDK5 in a cellular setting.
Table 1: Dose-Dependent Effects of this compound Derivatives in In Vitro Assays
| Compound | Cell Type/Assay | Observed Effect | Dose-Dependency | Key Mechanism (if specified) | Reference |
| Kenthis compound | Podocytes (PAN injury) | Protection from injury | Dose-dependent | Reduction in cell roundness, increased F-actin fibers | ebi.ac.ukuni.lunih.gov |
| 1-Azakenthis compound | Podocytes (PAN injury) | Protection from injury | Dose-dependent | Reduction in cell roundness, increased F-actin fibers | ebi.ac.ukuni.lunih.gov |
| Alsterthis compound | Podocytes (PAN injury) | Maximal protection from injury | Dose-dependent | Reduction in cell roundness, increased F-actin fibers; Suppression of GSK3β and p38 MAPK activation | ebi.ac.ukuni.lunih.gov |
| Alsterthis compound | SH-SY5Y cells (DARPP-32 phosphorylation) | Inhibition of Thr 75 phosphorylation | Dose-dependent | Targeting CDK5 | |
| This compound Derivatives | HeLa cells (Cell cycle arrest, apoptosis) | G2/M cell cycle arrest, apoptosis | Dose-dependent | DNA binding, interruption of DNA replication |
Paullones have been observed to inhibit mammalian cell proliferation in culture. Studies involving the National Cancer Institute (NCI) in vitro antitumor cell line-screening program demonstrated noteworthy antitumor activities for various this compound derivatives, with GI50 (50% growth inhibition) values typically ranging between 1 and 10 microM. For instance, alsterthis compound (9-nitro-7,12-dihydroindolo[3,2-d] ebi.ac.ukbenzazepin-6(5H)-one) exhibited a high CDK1/cyclin B inhibitory activity (IC50 = 0.035 microM) and surpassed the in vitro antitumor potency of other paullones by an order of magnitude (log GI50 mean graph midpoint = -6.4 M).
Beyond inhibition, some this compound derivatives, such as 8ad and 8cf, induced apoptosis in HeLa cells, as evidenced by Annexin-V FITC staining, and caused condensed and fragmented nuclei in DAPI staining assays. These compounds also significantly suppressed healing in in vitro cell migration assays after 48 hours.
In vivo Efficacy Studies in Animal Models
Translational research involving animal models is crucial for evaluating the efficacy of compounds in a living system, mimicking human biological responses and disease conditions.
Alsterthis compound has demonstrated efficacy in vivo by reducing Adriamycin (ADR)-induced glomerular injury in a zebrafish model ebi.ac.ukuni.lunih.gov. This finding supports the potential of this compound derivatives as podocyte-protective agents for proteinuric kidney diseases, building upon their in vitro protective effects on podocytes ebi.ac.ukuni.lunih.gov.
Systemic administration of kenthis compound (KP) to mice has been shown to attenuate neuropathic pain and bone cancer pain in a dose-dependent manner ebiohippo.comuni-freiburg.de. In a nerve constriction injury model, KP restored the down-regulated Kcc2 gene expression in the spinal cord dorsal horn (SCDH) and re-normalized the GABA-evoked chloride reversal potential to more negative and electrically stable measures ebiohippo.comuni-freiburg.de. The mechanism by which KP enhances Kcc2 gene expression is believed to involve the inhibition of GSK3β ebiohippo.comuni-freiburg.de. Intrathecal administration of KP also attenuated neuropathic pain, with its effect depending on spinal KCC2 chloride transporter activity ebiohippo.comuni-freiburg.de.
Pharmacokinetic Profile Challenges and Optimization Efforts
Pharmacokinetic (PK) properties, encompassing absorption, distribution, metabolism, and excretion (ADME), are critical determinants of a drug's success in clinical development, with poor PK often leading to attrition.
A significant challenge identified with kenthis compound, despite its neuroprotective properties in cellular models (e.g., iPS-derived motor neurons from ALS patients), is its insolubility. Kenthis compound was observed to "crash out" and form crystals upon entering the bloodstream, which would prevent it from reaching target motor neurons in humans and could potentially be fatal. This insolubility necessitated extensive optimization efforts to develop derivatives with improved pharmacokinetic profiles, such as Prosetin, which was designed for oral administrability. The development process involved carefully studying other this compound family members like alsterthis compound and gwenthis compound to understand how minor chemical differences could lead to better properties for therapeutic use. Early prediction and optimization of ADME properties are crucial to mitigate late-stage attrition and associated costs in drug discovery.
Solubility and Brain Penetrance Considerations
A significant challenge in developing this compound derivatives as therapeutic agents, particularly for neurological disorders, has been their inherent insolubility and limited brain penetrance. projectals.orgaccessnewswire.comscispace.com For instance, Kenthis compound, despite demonstrating potent neuroprotective effects in cellular models of ALS, was initially deemed unsuitable for human use due to its insolubility, which would lead to crystallization in the bloodstream and prevent it from reaching target motor neurons. projectals.org
Researchers have actively worked to overcome these limitations. Project ALS, in collaboration with Hop On A Cure, has focused on optimizing this compound derivatives to achieve soluble, orally available, and brain-penetrant compounds. accessnewswire.com The goal is to select a lead this compound compound that can advance to clinical trials for ALS. accessnewswire.com Similarly, for Alzheimer's disease, the brain penetrance of Paullones and their derivatives is a key consideration, as many potential therapeutic agents exhibit poor blood-brain barrier (BBB) permeability. scispace.compsu.edu
Strategies for Improved Pharmacokinetic Properties (e.g., peptoids)
To enhance the pharmacokinetic properties of this compound compounds, various strategies are being explored. One notable approach involves the use of peptoids. projectals.org Dr. Kent Kirshenbaum's lab at New York University, in collaboration with Project ALS, has pioneered the development of peptoids to improve the solubility and brain penetrance of Kenthis compound while preserving its neuroprotective efficacy. projectals.org
Peptoids are a class of peptidomimetics that offer advantages over natural peptides, including enhanced stability against proteolysis and improved cell permeability, which are crucial for better pharmacological properties. frontiersin.orgnih.gov By incorporating peptoid residues or designing peptoid-based structures, researchers aim to create this compound derivatives that are more soluble and capable of crossing the blood-brain barrier effectively. projectals.orgfrontiersin.org This involves studying the chemical family members of Kenthis compound, such as Alsterthis compound and Gwenthis compound, to understand how minor chemical modifications can confer more favorable properties for therapeutic use. projectals.org
Other strategies for improving pharmacokinetic profiles of compounds, including this compound derivatives, involve structural modifications. For example, the addition of one or two chloro substituents to this compound analogues has been shown to increase their physicochemical properties and stability, without negatively affecting toxicity or metabolic properties. researchgate.net Fluorine substitution is another extensively explored method in drug research to enhance potency, selectivity, metabolic stability, and pharmacokinetics, including membrane permeation. researchgate.net
The development of novel this compound-based PROTACs (Proteolysis Targeting Chimeras) is also being pursued as an anticancer strategy, utilizing E3 ligases like Cereblon (CRBN) and Von Hippel–Lindau (VHL) to induce degradation of target proteins. aurigeneservices.com
Here is a summary of some this compound compounds and their PubChem CIDs:
Computational and Structural Biology Approaches in Paullone Research
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are widely employed computational tools used to investigate the inhibitory activity of CDKs and to facilitate the design of more potent inhibitors niscpr.res.in. Paullones, a family of 7,12-dihydroindolo[3,2-d] niscpr.res.inbenzazepin-6(5H)-ones, are well-established CDK inhibitors, and these computational methods are crucial for understanding their interactions at a molecular level niscpr.res.in.
Docking studies have been instrumental in confirming the affinity of paullone derivatives for specific kinase binding sites, such as CDK1 aurigeneservices.com. For instance, molecular modeling indicates that kenthis compound (B1673391) can effectively bind within the ATP binding site of CDK2 nih.gov. Furthermore, researchers have performed molecular mechanics optimization and hydropathic analyses on this compound-CDK1 complexes to understand their structural and energetic characteristics ingentaconnect.com. Beyond CDKs, molecular docking and 3D-QSAR studies have also been applied to d-annulated benzazepinones, which are derivatives of the this compound structure, to identify them as potent vascular endothelial growth factor receptor 2 (VEGF-R2) kinase inhibitors tandfonline.comnih.gov.
Elucidation of Binding Modes to Kinase Active Sites
The elucidation of binding modes is critical for understanding the specificity and potency of this compound inhibitors. Molecular models reveal detailed interactions within the kinase active sites:
Cyclin-Dependent Kinases (CDKs): A molecular model of kenthis compound binding to the ATP site of CDK2 demonstrates a binding mode broadly consistent with other ATP-competitive CDK inhibitors niscpr.res.inresearchgate.net. Key interactions include hydrogen bonds formed with both the backbone carbonyl and amide of Leu83 niscpr.res.inresearchgate.net. The ring atoms of kenthis compound are positioned between the hydrophobic side chains of Leu134 and Ile10 niscpr.res.in. Additionally, the indole (B1671886) ring occupies a hydrophobic pocket primarily composed of Phe80, Val18, Ala144, and the hydrocarbon portion of Lys33 niscpr.res.in. Generally, favorable contacts in this compound-CDK binding involve hydrogen bonding and hydrophobic-hydrophobic interactions niscpr.res.in. For CDK1, two hydrogen bonds are established with Leu83, and the indole NH of this compound forms an interaction with Asp86 niscpr.res.in.
Glycogen (B147801) Synthase Kinase-3β (GSK-3β): The binding mode of Alsterthis compound (B1665728) to GSK-3β has been determined through X-ray crystallographic analysis nih.gov. This analysis revealed that Alsterthis compound forms two hydrogen bonds with Val135 and exhibits an interaction between its nitro group and the side chain amino group of Lys85 nih.govunibo.it. Another compound, identified as compound 39, also showed its binding mode within the ATP pocket of GSK-3β, where its nitrogen atom interacts with the carbonyl oxygen of Asp133, and an oxygen atom interacts with the backbone nitrogen of Val135. Further interactions include those with the oxygens of Val135 and Pro136, along with a van der Waals contact between the bromine substituent and Leu132 nih.gov.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are vital for correlating the chemical structure of paullones with their biological activity, enabling the prediction of activity for new compounds and guiding synthetic efforts.
3D-QSAR CoMSIA studies have been reported for paullones, demonstrating significant activities against CDK1, CDK5, and GSK3β. These models effectively describe the three-dimensional structure-activity relationships of paullones concerning the kinases studied niscpr.res.inresearchgate.net. QSAR studies have been used to characterize a congeneric series of paullones based on their CDK1 inhibition data ingentaconnect.comresearchgate.net. Hydropathic descriptors derived from QSAR studies can predict this compound IC50 values and help direct synthetic chemistry efforts to enhance charge transfer and strengthen hydrogen bonding interactions ingentaconnect.com.
A qualitative comparison of various paullones indicates that an electron-withdrawing group at the 9th position positively influences biological activity, particularly for CDK1/cyclinB inhibition niscpr.res.inresearchgate.netacs.org. For instance, a 9-trifluoromethyl substituent has been found to be equivalent in potency to the 9-bromo substituent of kenthis compound, while the introduction of 9-cyano or 9-nitro groups leads to a substantial increase in enzyme-inhibiting potency researchgate.netacs.org.
For d-annulated benzazepinones, which are this compound-derived VEGF-R2 kinase inhibitors, 3D-QSAR models (CoMFA and CoMSIA) have provided detailed insights into favorable structural features. These models indicate that electron-withdrawing groups at the R1 position, and bulky, electron-withdrawing, and hydrogen bond donor groups at the R2 position are favorable for potency. Additionally, bulky, hydrogen bond acceptor substituents at the R3 position and minor groups at the R4 position may also contribute positively to the inhibitory activity tandfonline.comnih.gov.
Table 1: Key Structural Features and Their Impact on this compound Activity
| Position/Group | Effect on Activity (Kinase Target Examples) | Reference |
| 9th position, Electron-withdrawing group | Positive influence on biological activity, particularly CDK1/cyclinB inhibition. | niscpr.res.inresearchgate.netacs.org |
| 9-trifluoromethyl substituent | Equivalent to 9-bromo kenthis compound. | researchgate.netacs.org |
| 9-cyano or 9-nitro groups | Substantial increase in enzyme-inhibiting potency. | researchgate.netacs.org |
| R1 position, Electron-withdrawing groups | Favorable for VEGF-R2 kinase inhibition. | tandfonline.comnih.gov |
| R2 position, Bulky, electron-withdrawing, hydrogen bond donor groups | Favorable for VEGF-R2 kinase inhibition. | tandfonline.comnih.gov |
| R3 position, Bulky, hydrogen bond acceptor substituent | May benefit VEGF-R2 kinase inhibition. | tandfonline.comnih.gov |
| R4 position, Minor groups | May benefit VEGF-R2 kinase inhibition. | tandfonline.comnih.gov |
Affinity Chromatography for Target Identification
Affinity chromatography serves as an effective alternative method for identifying the intracellular targets of CDK inhibitors, including paullones researchgate.net. This technique involves immobilizing the inhibitor, such as gwennthis compound, onto an agarose (B213101) matrix via a polyethylene (B3416737) glycol linker researchgate.netresearchgate.netnih.gov. Control resins using kinase-inactive compounds are also prepared to ensure specificity researchgate.net.
Cell or tissue extracts are then incubated with these matrices. After extensive washing to remove unbound proteins, the affinity matrix-bound proteins are resolved using sodium dodecyl sulfate (B86663) polyacrylamide gel electrophoresis (SDS-PAGE). The proteins are subsequently excised from the gel and identified through microsequencing of internal peptides researchgate.netresearchgate.net.
Table 2: Intracellular Targets Identified by this compound Affinity Chromatography
| Target Protein | Enzyme Class | Identified by | Reference |
| GSK-3α | Kinase | Affinity Chromatography | researchgate.netnih.gov |
| GSK-3β | Kinase | Affinity Chromatography | researchgate.netnih.gov |
| Mitochondrial Malate (B86768) Dehydrogenase (mMDH) | Oxidoreductase | Affinity Chromatography | researchgate.netnih.gov |
High-Content Screening Methodologies
While specific detailed methodologies of high-content screening (HCS) for paullones are not extensively described in the provided search results, paullones have been evaluated in in vitro cell line screening programs, such as those conducted by the National Cancer Institute (NCI), to assess their antiproliferative activity researchgate.netacs.org. These screenings aim to identify compounds with promising anti-tumor activity on cultivated tumor cells niscpr.res.in. For instance, 9-nitrothis compound (alsterthis compound) demonstrated favorable antiproliferative activity in living cells researchgate.net. Such in vitro assays provide crucial data on the cellular effects of paullones, which can inform further investigations, including those that might leverage high-content screening to analyze multiple cellular parameters simultaneously.
Compound Names and PubChem CIDs
Future Research Directions and Translational Perspectives
Development of Selective Paullone Inhibitors
The initial discovery of paullones as inhibitors of cyclin-dependent kinases (CDKs) has spurred extensive research into developing derivatives with improved selectivity and potency. The pursuit of more selective this compound inhibitors is driven by the need to minimize off-target effects and enhance therapeutic efficacy.
One promising approach involves the synthesis of derivatives with modified parent ring systems. For instance, the creation of 1-azakenthis compound (B1663955) has been shown to yield a selective inhibitor of glycogen (B147801) synthase kinase-3β (GSK-3β) over CDK1. This enhanced selectivity is attributed to alterations in the charge distribution within the molecule.
Structure-activity relationship (SAR) studies have been instrumental in guiding the rational design of new this compound analogs. Research has demonstrated that introducing electron-withdrawing substituents at the 9-position of the this compound scaffold can significantly increase inhibitory potency. nih.gov For example, replacing the 9-bromo substituent of kenthis compound (B1673391) with a 9-cyano or 9-nitro group leads to a substantial enhancement in enzyme-inhibiting activity. nih.gov Conversely, substitutions at other positions often result in decreased CDK1 inhibition. nih.gov
The development of PROteolysis TArgeting Chimeras (PROTACs) based on the this compound scaffold represents a novel strategy. These PROTACs are designed to induce the degradation of specific target proteins, such as CDK1, offering a distinct mechanism of action compared to traditional kinase inhibition. researchgate.net A noteworthy this compound-based PROTAC, 23a, has demonstrated significant inhibition of breast and lung cancer cell growth by promoting the degradation of CDK1. researchgate.net
| Derivative | Target Selectivity | Key Findings |
| 1-Azakenthis compound | GSK-3β over CDK1 | Modified parent ring system alters charge distribution, enhancing selectivity for GSK-3β. researchgate.net |
| 9-Nitro-7,12-dihydroindolo[3,2-d] nih.govbenzazepin-6(5H)-one (Alsterthis compound) | High CDK1/cyclin B inhibitory activity | The 9-nitro group significantly increases enzyme-inhibiting potency compared to the 9-bromo substituent of kenthis compound. nih.gov |
| This compound-based PROTAC 23a | CDK1 degrader | Significantly inhibits the growth of MCF-7 breast cancer and A549 lung cancer cells by inducing CDK1 degradation. researchgate.net |
Exploration of Novel Therapeutic Indications
Beyond their initial identification as CDK inhibitors with potential applications in oncology, the biological activities of paullones have prompted investigations into a variety of other therapeutic areas. The ability of paullones to modulate multiple kinase pathways opens up possibilities for their use in a diverse range of pathologies.
Preclinical studies have highlighted the potential of paullones in treating neurodegenerative disorders, such as Alzheimer's disease. mdpi.com This is linked to their ability to inhibit GSK-3, a kinase implicated in the hyperphosphorylation of tau protein, a hallmark of the disease. nih.gov Furthermore, the anti-inflammatory properties of paullones are also being explored. mdpi.com
The repurposing of existing drugs is a valuable strategy for accelerating the development of new therapies. In this context, kenthis compound has been identified as a potential treatment for pathologic pain. mdpi.com It has been shown to enhance the expression and function of the KCC2 transporter in neurons, which is crucial for maintaining inhibitory neurotransmission. mdpi.com This effect is mediated through the inhibition of GSK3β. mdpi.com
The therapeutic reach of paullones may also extend to infectious diseases. Research has indicated their potential as anti-parasitic and antiviral agents. mdpi.com For example, alsterthis compound (B1665728) has demonstrated the ability to inhibit the in vitro growth of Leishmania mexicana promastigotes. mdpi.com
| Therapeutic Area | This compound Derivative | Mechanism of Action/Key Finding |
| Pathologic Pain | Kenthis compound | Enhances KCC2 expression and function by inhibiting GSK3β, thereby normalizing inhibitory neurotransmission. mdpi.com |
| Neurodegenerative Disorders (e.g., Alzheimer's Disease) | General Paullones | Inhibition of GSK-3, which is involved in tau protein hyperphosphorylation. mdpi.comnih.gov |
| Parasitic Infections (e.g., Leishmaniasis) | Alsterthis compound | Inhibits the in vitro growth of Leishmania mexicana promastigotes. mdpi.com |
| Oncology | General Paullones | Inhibition of cyclin-dependent kinases (CDKs). lifeextension.com |
| Inflammatory Conditions | General Paullones | Exhibit anti-inflammatory properties. mdpi.com |
| Viral Infections | General Paullones | Investigated for antiviral activity. mdpi.com |
Combination Therapies Involving Paullones
To enhance the therapeutic efficacy of paullones and overcome potential resistance mechanisms, researchers are exploring their use in combination with other therapeutic agents. The rationale behind this approach is to target multiple signaling pathways simultaneously, leading to synergistic or additive anti-cancer effects. nih.gov
A notable example is the combination of kenthis compound with temozolomide (B1682018) (TMZ), a standard chemotherapy agent for glioblastoma (GBM). nih.gov This combination has been shown to suppress the stem cell phenotype and viability of glioma stem cells (GSCs) and established glioma cell lines. nih.gov In preclinical mouse models, the combination therapy significantly prolonged survival compared to TMZ monotherapy. nih.gov This suggests that kenthis compound can act as a TMZ enhancer, potentially by targeting GSCs and overcoming chemoresistance. nih.gov
The principle of combination therapy is well-established in oncology, where it is used to prevent or overcome drug resistance and to target different aspects of tumor biology. lifeextension.com The co-administration of multiple drugs that target distinct cellular drivers of tumor viability and propagation is often more effective than single-agent therapy. researchgate.net While specific studies on combination therapies involving a wide range of paullones are still emerging, the promising results with kenthis compound and temozolomide provide a strong foundation for future research in this area.
| Combination | Cancer Type | Key Findings |
| Kenthis compound + Temozolomide (TMZ) | Glioblastoma (GBM) | Suppressed stem cell phenotype and viability of glioma stem cells. Significantly prolonged survival in mouse models compared to TMZ alone. nih.gov |
Advanced Drug Delivery Systems for Paullones
A significant challenge in the clinical development of paullones is their hydrophobic nature, which leads to poor solubility in aqueous media. researchgate.net This can limit their bioavailability and therapeutic efficacy. To address this, researchers are investigating the use of advanced drug delivery systems to improve the solubility, stability, and targeted delivery of paullones.
One approach is the development of water-soluble analogues or prodrugs. researchgate.net Another promising strategy is the encapsulation of paullones within nanocarriers. Potential systems that could be explored include:
Nano-encapsulation: This involves enclosing the drug within a polymeric nanoparticle, which can protect it from degradation and control its release. researchgate.net
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophobic and hydrophilic drugs. researchgate.net Liposomal formulations can enhance drug solubility and alter biodistribution. mdpi.com
A specific example of an advanced drug delivery system for a this compound derivative is a thermally induced human serum albumin (HSA) hydrogel. nih.gov This system has been shown to serve as a drug depot for the sustained release of a cytotoxic modified this compound. nih.gov The study demonstrated that the this compound derivative binds to HSA and is released in a controlled manner from the hydrogel matrix. nih.gov This approach leverages the natural drug-carrying capacity of albumin to create a biocompatible delivery system. nih.gov
| Delivery System | Rationale | Potential Advantages |
| Human Serum Albumin (HSA) Hydrogel | Serves as a biocompatible drug depot for sustained release. | Controlled and sustained release of the this compound derivative. nih.gov |
| Nano-encapsulation | Improves solubility and protects the drug from degradation. researchgate.net | Enhanced bioavailability and controlled release kinetics. |
| Liposomes | Encapsulates hydrophobic drugs, improving their solubility and altering their biodistribution. researchgate.netmdpi.com | Increased solubility, potential for targeted delivery, and reduced off-target toxicity. |
Q & A
Q. What are the established synthetic methodologies for Paullone derivatives, and how do reaction conditions influence yield and purity?
Paullones are typically synthesized via multi-step organic reactions, including cyclocondensation and functional group modifications. Key steps involve optimizing solvent systems (e.g., DMF for solubility), temperature control (e.g., 80–120°C for cyclization), and catalyst selection (e.g., palladium for cross-coupling). Yield and purity are highly dependent on purification techniques such as column chromatography and recrystallization . For reproducibility, researchers must document stoichiometric ratios, reaction times, and spectroscopic validation (e.g., NMR, HRMS) in supplementary materials .
Q. How are this compound derivatives structurally characterized to confirm their identity and assess purity?
Structural characterization relies on spectroscopic and crystallographic methods:
- NMR : ¹H/¹³C NMR to verify substituent positions and aromaticity.
- X-ray diffraction : Resolve bond angles and lattice parameters (e.g., gallium-Paullone complexes show distorted tetrahedral geometry) .
- Elemental analysis : Validate empirical formulas with ≤0.3% deviation. Purity is assessed via HPLC (≥95% peak area) and TLC (single-spot Rf matching). For novel derivatives, full crystallographic data must be archived in repositories like the Cambridge Structural Database .
Q. What in vitro assays are used to evaluate this compound’s kinase inhibition selectivity, and how are false positives mitigated?
Paullones are screened against kinase panels (e.g., CDK, GSK-3β) using ATP-competitive assays. Selectivity is quantified via IC₅₀ ratios (e.g., this compound’s IC₅₀ for CDK1 vs. CDK5). To reduce false positives:
- Counter-screening : Test against unrelated kinases (e.g., tyrosine kinases) .
- Cellular validation : Use siRNA knockdown to confirm target-specific effects.
- Dose-response curves : Ensure linearity across 3–5 log concentrations .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies resolve contradictions in this compound’s bioactivity across different cell lines?
SAR contradictions often arise from off-target effects or cell-specific metabolic factors. To address this:
- Pharmacophore modeling : Identify critical substituents (e.g., 9-cyano groups enhance CDK binding) .
- Proteomic profiling : Compare kinase expression levels in responsive vs. resistant cell lines.
- Free-energy calculations : Predict binding affinities using molecular dynamics (e.g., MM/PBSA) . Data should be cross-validated with orthogonal assays (e.g., thermal shift assays) and reported with error margins .
Q. What experimental design strategies minimize variability in this compound’s cytotoxicity assays?
Key considerations include:
- Cell line authentication : STR profiling to avoid cross-contamination.
- Normalization : Use housekeeping genes (e.g., GAPDH) for qPCR data .
- Replicates : Triplicate runs with independent cell passages.
- Positive controls : Include staurosporine or roscovitine for kinase inhibition benchmarks . Statistical power analysis (e.g., α=0.05, β=0.2) should justify sample sizes .
Q. How should researchers address conflicting data between in silico predictions and empirical results for this compound analogs?
Discrepancies may stem from force field inaccuracies or solvation effects. Mitigation steps:
- Docking validation : Compare results across multiple software (e.g., AutoDock vs. Schrödinger).
- MD simulations : Extend simulation times (≥100 ns) to assess conformational stability .
- Experimental recalibration : Adjust computational parameters using empirical IC₅₀ data. Report confidence intervals and effect sizes in supplementary tables .
Q. What computational tools are recommended for predicting this compound’s pharmacokinetic properties, and how are these models validated?
Use QSAR models (e.g., SwissADME, pkCSM) to predict:
- Lipophilicity : LogP values (optimal range: 2–3).
- Metabolic stability : CYP450 isoform interactions. Validation requires in vitro
- Microsomal stability assays : Compare half-life (t½) predictions.
- Caco-2 permeability : Correlate with predicted absorption (%HIA) . Discrepancies >20% necessitate model retraining with larger datasets .
Q. How can researchers optimize this compound derivatives for blood-brain barrier (BBB) penetration in neurodegenerative disease studies?
Strategies include:
- Polar surface area (PSA) reduction : Aim for PSA <90 Ų via halogenation.
- P-glycoprotein efflux avoidance : Modify substituents at positions 2 and 7 .
- In vivo validation : Use murine models with LC-MS/MS quantification of brain-to-plasma ratios. Report BBB score calculations (e.g., BOILED-Egg model) and tissue distribution heatmaps .
Methodological Guidelines
- Data Reporting : Follow the CRediT taxonomy for authorship contributions and FAIR principles for data sharing .
- Ethical Compliance : Document IRB/IACUC approvals for biological studies and deposit raw data in repositories like Zenodo .
- Statistical Rigor : Use Benjamini-Hochberg correction for multi-kinase assays and report p-values with exact significance levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
